molecular formula C9H13F2NO3 B6312058 Ethyl 2,2-difluoro-3-pyrrolidinyl-3-oxopropanoate CAS No. 1357624-54-4

Ethyl 2,2-difluoro-3-pyrrolidinyl-3-oxopropanoate

Cat. No. B6312058
CAS RN: 1357624-54-4
M. Wt: 221.20 g/mol
InChI Key: BVUWBROXGDAGOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2,2-difluoro-3-pyrrolidinyl-3-oxopropanoate, also known as EDFOP, is a synthetically created compound with a wide range of applications in the field of scientific research. It is an organofluorine compound with a unique structure, which allows it to interact with a variety of molecules and biological systems. It has been used in a variety of research studies, ranging from molecular biology to biochemistry, and has shown promising results in a number of areas.

Scientific Research Applications

Ethyl 2,2-difluoro-3-pyrrolidinyl-3-oxopropanoate has been used in a variety of scientific research studies, including molecular biology, biochemistry, and pharmacology. It has been used to study protein-protein interactions, as well as enzyme-substrate interactions. In addition, it has been used to study the structure and function of enzymes, as well as the structure and function of proteins. It has also been used to study the effects of drugs on biological systems, as well as the effects of toxins on biological systems.

Mechanism of Action

The mechanism of action of Ethyl 2,2-difluoro-3-pyrrolidinyl-3-oxopropanoate is not well understood, but it is believed to interact with proteins and enzymes through a process known as hydrogen-bonding. Hydrogen-bonding occurs when two molecules form a weak bond by sharing a hydrogen atom. This weak bond can be used to facilitate the interaction between molecules, and in the case of Ethyl 2,2-difluoro-3-pyrrolidinyl-3-oxopropanoate, it is believed to interact with proteins and enzymes in order to modulate their activity.
Biochemical and Physiological Effects
Ethyl 2,2-difluoro-3-pyrrolidinyl-3-oxopropanoate has been shown to have a number of biochemical and physiological effects. It has been shown to affect the activity of enzymes, as well as the structure and function of proteins. It has also been shown to modulate the activity of certain hormones, such as insulin and glucagon. In addition, it has been shown to modulate the activity of certain neurotransmitters, such as serotonin and dopamine.

Advantages and Limitations for Lab Experiments

The use of Ethyl 2,2-difluoro-3-pyrrolidinyl-3-oxopropanoate in laboratory experiments has a number of advantages and limitations. One of the main advantages is that it is synthetically created, which means that it is relatively inexpensive and easy to obtain. Additionally, it is highly soluble in a variety of solvents, which makes it easy to use in a variety of experiments. However, one of the main limitations of Ethyl 2,2-difluoro-3-pyrrolidinyl-3-oxopropanoate is that its mechanism of action is not well understood, which can make it difficult to predict its effects in certain experiments.

Future Directions

There are a number of potential future directions for research involving Ethyl 2,2-difluoro-3-pyrrolidinyl-3-oxopropanoate. One potential direction is the development of new methods for synthesizing Ethyl 2,2-difluoro-3-pyrrolidinyl-3-oxopropanoate, which could make it easier and more cost-effective to obtain. Additionally, further research into the mechanism of action of Ethyl 2,2-difluoro-3-pyrrolidinyl-3-oxopropanoate could help to better understand its effects in various experiments. Finally, further research into the biochemical and physiological effects of Ethyl 2,2-difluoro-3-pyrrolidinyl-3-oxopropanoate could help to identify new applications for the compound.

Synthesis Methods

Ethyl 2,2-difluoro-3-pyrrolidinyl-3-oxopropanoate can be synthesized through a number of different methods, including the reaction of difluoropropionic anhydride with a primary amine, the reaction of difluoropropionic anhydride with a secondary amine, and the reaction of difluoropropionic anhydride with a tertiary amine. The most common method, however, is the reaction of difluoropropionic anhydride with a primary amine, which yields Ethyl 2,2-difluoro-3-pyrrolidinyl-3-oxopropanoate in one step. This method is simple and efficient, and can be completed in a variety of solvents, including methanol, ethanol, and acetonitrile.

properties

IUPAC Name

ethyl 2,2-difluoro-3-oxo-3-pyrrolidin-1-ylpropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13F2NO3/c1-2-15-8(14)9(10,11)7(13)12-5-3-4-6-12/h2-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVUWBROXGDAGOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C(=O)N1CCCC1)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13F2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2,2-difluoro-3-pyrrolidinyl-3-oxopropanoate

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